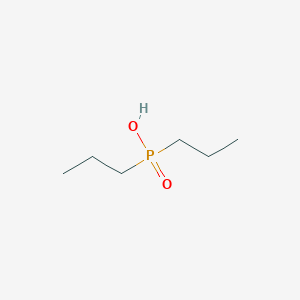

Dipropylphosphinic acid

CAS No.: 867-33-4

Cat. No.: VC4129294

Molecular Formula: C6H15O2P

Molecular Weight: 150.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867-33-4 |

|---|---|

| Molecular Formula | C6H15O2P |

| Molecular Weight | 150.16 g/mol |

| IUPAC Name | dipropylphosphinic acid |

| Standard InChI | InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8) |

| Standard InChI Key | WMDPJKZHARKRQI-UHFFFAOYSA-N |

| SMILES | CCCP(=O)(CCC)O |

| Canonical SMILES | CCCP(=O)(CCC)O |

Introduction

Synthesis Methods

Chlorination-Cyclization Approach

A patented two-step synthesis involves:

-

Chlorination: Reacting diethyl propylphosphonate with thionyl chloride () in dichloromethane at 15–60°C to form propylphosphorus dichloride .

-

Cyclization: Heating the dichloride intermediate with diethyl propylphosphate at 100–300°C to yield DPPA . This method achieves >90% purity and is scalable for industrial production .

Alternative Pathways

-

Hydrolysis of Dialkylphosphinic Chlorides: Treatment of di-n-propylphosphinic chloride with water under controlled pH conditions .

-

Oxidation of Dialkylphosphines: Using hydrogen peroxide to oxidize di-n-propylphosphine, though this route is less efficient .

Physical and Chemical Properties

DPPA’s low water solubility and high thermal stability (>200°C) make it suitable for high-temperature applications . Its acidity () enables effective metal ion chelation, particularly for rare earth elements .

Industrial and Research Applications

Rare Earth Element Extraction

DPPA is a key extractant in liquid-liquid separation processes for rare earth metals (e.g., La, Nd, Sm). In nitric acid media, it selectively binds to lighter lanthanides via phosphinic oxygen coordination, achieving separation factors >10 for La/Ce mixtures . A typical extraction system uses:

-

Organic Phase: 0.5 M DPPA in kerosene.

-

Aqueous Phase: Rare earth nitrates in 3 M HNO₃.

Catalysis in Polymer Manufacturing

DPPA derivatives, such as zinc di-n-propylphosphinate, act as co-catalysts in polyester synthesis. They accelerate polycondensation reactions, reducing processing times by 30% while improving product thermal stability () . For example, in polyethylene terephthalate (PET) production, 50 ppm of DPPA increases melt-crystallization enthalpy () by 15% .

Flame Retardancy

DPPA’s phosphorus content (20.6 wt%) contributes to flame-retardant properties in polymers. When incorporated into polyamide-6 at 10 wt%, it reduces peak heat release rate by 40% in cone calorimetry tests .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents describe solvent-free cyclization methods using microwave irradiation, reducing energy consumption by 50% .

Biomedical Applications

Preliminary studies suggest DPPA-modified nanoparticles enhance MRI contrast for tumor imaging, though toxicity profiles remain under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume